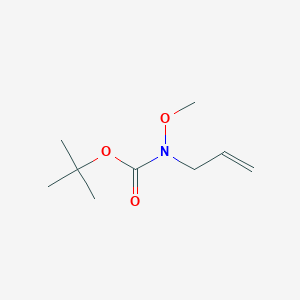
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Vue d'ensemble
Description
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound . It is a derivative of carboxylic acid and can be used as an intermediate in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid include its molecular formula, C12H10N2O4 , and its density, melting point, and boiling point .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The compound's structure includes cyclic groups like 4-(methoxycarbonyl)phenyl and 6-(4-bromophenyl)-3-oxo-2,3,4,5-dihydropyridazin-4-yl, linked by a methylene spacer. This structure demonstrates intermolecular hydrogen bonds and interactions forming polymeric structures (Bortoluzzi et al., 2011).
- A method for synthesizing pyranopyrazoles utilizing isonicotinic acid as an organocatalyst involves a compound with a similar structure, indicating its potential in facilitating chemical reactions (Zolfigol et al., 2013).
Antimicrobial Studies
- Compounds with a similar structure have been synthesized and shown to exhibit antimicrobial properties, suggesting potential applications in medical and pharmaceutical research (Patel & Patel, 2010).
Chemical Reactivity and Catalysis
- Research demonstrates that 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid derivatives can be used as catalysts or intermediates in the synthesis of other complex molecules, showcasing their importance in chemical synthesis (Moosavi‐Zare et al., 2013).
Molecular Structure and Analysis
- Studies on related compounds emphasize the importance of molecular structure analysis in understanding their chemical properties and potential applications. This includes X-ray diffraction and spectroscopic analysis to determine molecular geometry and electronic properties (Demir et al., 2010).
Applications in Drug Development
- Derivatives of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid have been investigated for their potential in drug development, particularly as kinase inhibitors, indicating its relevance in pharmacological research (Liu et al., 2020).
Synthesis of Novel Compounds
- The compound and its derivatives serve as key intermediates in the synthesis of various novel compounds with potential applications in different scientific fields, such as materials science and medicinal chemistry (Shainova et al., 2019).
Mécanisme D'action
Target of action
Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. This compound, being a carboxylic acid derivative, might be subject to metabolism in the liver and excretion in the urine .
Propriétés
IUPAC Name |
4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-9-7-10(15)14(13-11(9)12(16)17)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYKUCKZOQVXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)

![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)


![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)

![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)